methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11060999
InChI: InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3
SMILES: CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC
Molecular Formula: C11H9BrO4
Molecular Weight: 285.09 g/mol

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC11060999

Molecular Formula: C11H9BrO4

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
IUPAC Name methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3
Standard InChI Key HEACRCWUAQNVAJ-UHFFFAOYSA-N
SMILES CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC
Canonical SMILES CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, reflects its substitution pattern:

  • A benzofuran backbone fused with oxygen at positions 1 and 2.

  • Methyl groups at positions 2 (C-2) and 3 (as part of the ester functional group).

  • Bromine at position 6 (C-6) and a hydroxyl group at position 5 (C-5).

The molecular formula is C12_{12}H11_{11}BrO4_4, with a molecular weight of 323.17 g/mol. Its SMILES notation is COC(=O)C1=C(C2=C(O1)C=C(C(=C2)Br)O)C, and the InChIKey is MRYUZZFYXMFWHY-UHFFFAOYSA-N .

Table 1: Structural comparison with related benzofuran derivatives

Compound NameSubstituents (Positions)Molecular FormulaKey Differences
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate Br (6), OCH₃ (5), CH₃ (2)C12_{12}H11_{11}BrO4_4Methoxy vs. hydroxy at C-5
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate Br (6), OCH₂CN (5), CH₃ (2)C13_{13}H10_{10}BrNO4_4Cyanomethoxy vs. hydroxy at C-5

Spectroscopic Characterization

While direct data for the target compound is limited, analogous benzofurans are characterized using:

  • NMR spectroscopy: 1^1H NMR signals for aromatic protons appear between δ 6.5–7.5 ppm, with methyl groups resonating near δ 2.3–2.6 ppm .

  • IR spectroscopy: Ester carbonyl (C=O) stretches at ~1700 cm1^{-1}, hydroxyl (O-H) bands near 3200–3500 cm1^{-1}, and C-Br vibrations at 500–600 cm1^{-1} .

  • Mass spectrometry: Molecular ion peaks ([M+H]+^+) align with theoretical masses, with bromine isotopic patterns (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step protocols starting from simpler benzofuran precursors. A plausible route, adapted from methods for related compounds , includes:

  • Formation of the benzofuran core: Cyclization of 2-methyl-3-carboxylic acid derivatives under acidic conditions.

  • Bromination: Electrophilic aromatic substitution using molecular bromine (Br2_2) in chloroform or acetic acid at 0–25°C .

  • Hydroxylation: Directed ortho-metalation or oxidative methods to introduce the hydroxyl group at C-5.

  • Esterification: Treatment with methanol and a catalytic acid (e.g., H2_2SO4_4) to form the methyl ester .

Table 2: Representative synthesis conditions

StepReagents/ConditionsYield (%)Reference
BrominationBr2_2, CHCl3_3, 0°C, 2 h75–85
EsterificationCH3_3OH, H2_2SO4_4, reflux90–95

Reaction Mechanisms

  • Bromination: Proceeds via electrophilic attack at the electron-rich C-6 position, stabilized by the benzofuran’s aromatic system .

  • Esterification: Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Likely low in water due to the hydrophobic benzofuran core and ester group. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl3_3) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester linkage. Bromine substitution enhances stability against oxidative degradation .

Biological Activity

While direct studies on the target compound are scarce, structurally similar benzofurans exhibit:

  • Anticancer activity: Brominated derivatives show selective toxicity against leukemia cells (IC50_{50} values < 10 μM) .

  • Antimicrobial effects: Hydroxy-substituted benzofurans inhibit Gram-positive bacteria (MIC: 8–16 μg/mL) .

  • Anti-inflammatory potential: Modulation of COX-2 and TNF-α pathways .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead compound optimization: The bromine and hydroxyl groups serve as handles for further functionalization (e.g., Suzuki coupling, acylation) .

  • Drug delivery systems: Ester prodrugs enhance bioavailability of carboxylic acid-containing therapeutics .

Material Science

  • Luminescent materials: Benzofuran derivatives are explored for organic light-emitting diodes (OLEDs) due to their rigid, conjugated structures .

Future Directions

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents to optimize pharmacological profiles.

  • Green synthesis: Developing catalytic, solvent-free methods to improve sustainability .

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